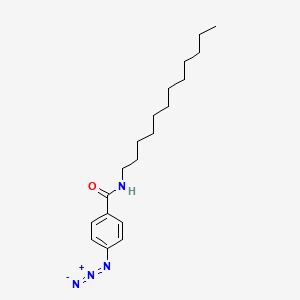

4-Azido-n-dodecylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920985-40-6 |

|---|---|

Molecular Formula |

C19H30N4O |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

4-azido-N-dodecylbenzamide |

InChI |

InChI=1S/C19H30N4O/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(24)17-12-14-18(15-13-17)22-23-20/h12-15H,2-11,16H2,1H3,(H,21,24) |

InChI Key |

FUOVCJPGPVDYIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido N Dodecylbenzamide and Its Chemical Precursors

Established Synthetic Pathways for Aryl Azides with N-Dodecylbenzamide Scaffold

The construction of the target molecule is logically approached in two primary stages: the formation of the core N-dodecylbenzamide structure and the subsequent regioselective installation of the azide (B81097) functionality at the para-position of the phenyl ring.

The formation of the N-dodecylbenzamide core is typically achieved through a nucleophilic acyl substitution reaction, most commonly the Schotten-Baumann reaction. wikipedia.orgjk-sci.com This method involves the acylation of a primary amine (dodecylamine) with a reactive carboxylic acid derivative, such as an acyl chloride. The choice of the specific benzoyl chloride precursor determines the subsequent steps for introducing the azide group.

Two plausible precursors for the benzamide (B126) core are 4-aminobenzoyl chloride and 4-nitrobenzoyl chloride. The reaction involves the nucleophilic attack of the dodecylamine nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride. jk-sci.com The reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water) with a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Table 1: Proposed Reaction Conditions for N-Dodecylbenzamide Core Synthesis

| Precursor | Amine | Base | Solvent | Temperature | Typical Yield |

| 4-Nitrobenzoyl chloride | Dodecylamine | Aqueous NaOH | Dichloromethane/Water | Room Temperature | High |

| 4-Aminobenzoyl chloride | Dodecylamine | Pyridine or Triethylamine | Anhydrous Dichloromethane | 0°C to Room Temp | High |

The reaction using 4-nitrobenzoyl chloride is robust and benefits from the enhanced electrophilicity of the carbonyl carbon due to the electron-withdrawing nitro group. solubilityofthings.com The synthesis starting from 4-aminobenzoyl chloride requires anhydrous conditions to prevent hydrolysis of the reactive acyl chloride and polymerization, but directly yields a precursor ready for diazotization.

The introduction of the azide group at the C4 position of the benzamide ring can be accomplished via two primary synthetic routes, depending on the precursor used in the amide formation step.

Route A: The Sandmeyer Reaction

This classical method is ideal when starting with 4-amino-N-dodecylbenzamide. wikipedia.orgbyjus.com The Sandmeyer reaction is a versatile transformation for converting aromatic amino groups into a wide range of functionalities, including azides. wikipedia.org The process involves two key steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. researchgate.net

Azidation: The resulting diazonium salt is then treated with an azide source, typically sodium azide, in the presence of a copper(I) catalyst. organic-chemistry.org The copper(I) species facilitates the displacement of the diazonium group with the azide nucleophile, releasing nitrogen gas. byjus.com

This method is highly regioselective, as the position of the azide is predetermined by the location of the amino group on the starting aniline. researchgate.net

Route B: Nucleophilic Aromatic Substitution (SNAr)

An alternative pathway begins with 4-nitro-N-dodecylbenzamide. The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. wikipedia.orglibretexts.org The synthesis can proceed in one of two ways:

Reduction followed by Sandmeyer Reaction: The nitro group of 4-nitro-N-dodecylbenzamide is first reduced to a primary amine (4-amino-N-dodecylbenzamide) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting amine is then converted to the azide via the Sandmeyer reaction as described in Route A.

Direct Nucleophilic Substitution: While less common for nitro groups, a related SNAr reaction can be employed if a suitable leaving group, such as a halogen, is present at the para position (e.g., 4-fluoro-N-dodecylbenzamide). The fluorine atom, being highly electronegative, activates the ring for substitution and is an excellent leaving group in SNAr reactions. The 4-halo-N-dodecylbenzamide can be reacted with sodium azide in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures to yield the desired 4-azido product.

Table 2: Comparison of Aryl Azide Synthetic Methods

| Method | Precursor | Key Reagents | Conditions | Advantages | Disadvantages |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl; NaN₃, Cu(I) salt | 0-5 °C | High yield, good regioselectivity | Diazonium salts can be unstable/explosive. organic-chemistry.org |

| SNAr | Activated Aryl Halide | NaN₃ | High Temperature, Polar Aprotic Solvent | One step, avoids diazonium salts | Requires activated ring and good leaving group. libretexts.org |

Optimization of Reaction Conditions and Yields for Industrial and Research Scale Production

For both research and industrial applications, optimizing reaction conditions is crucial for maximizing yield, ensuring purity, and maintaining safety.

For the Schotten-Baumann amidation , key parameters for optimization include the molar ratio of reactants, reaction temperature, and choice of base. Using a slight excess of the acyl chloride can drive the reaction to completion, while careful temperature control prevents side reactions. For industrial-scale synthesis, continuous flow processes offer significant advantages by enabling better control over reaction exotherms and mixing, which can suppress the undesired hydrolysis of the acyl chloride. rsc.orgresearchgate.net

The synthesis of the aryl azide presents significant safety challenges, particularly on a large scale, due to the potentially explosive nature of organic azides and diazonium salt intermediates. cam.ac.uk Modern approaches focus on minimizing the accumulation of these hazardous species.

Flow Chemistry: Continuous flow reactors are increasingly used for diazotization and azidation reactions. cam.ac.uk This technology allows for the rapid consumption of hazardous intermediates as they are formed, significantly improving the safety profile of the process.

Stable Diazonium Salts: The use of arenediazonium tosylates offers a safer alternative to traditional diazonium chlorides or tetrafluoroborates, as they are often stable, crystalline solids that can be isolated and handled with greater safety before the azidation step. organic-chemistry.org This approach can provide clean products in high yields without the need for extensive purification. organic-chemistry.org

Preparation of Structural Analogs and Isotopic Variants for Mechanistic Probing

The synthesis of structural analogs and isotopically labeled versions of 4-Azido-N-dodecylbenzamide is essential for detailed mechanistic studies and for use as probes in biochemical systems.

Structural Analogs can be readily prepared by modifying the synthetic scheme:

Alkyl Chain Variants: By substituting dodecylamine with other primary alkylamines (e.g., octylamine, hexadecylamine), a series of N-alkylbenzamides with varying chain lengths can be synthesized. This allows for the investigation of the role of the alkyl chain's lipophilicity.

Aromatic Ring Analogs: Employing differently substituted benzoyl chloride precursors (e.g., 3-methoxy-4-aminobenzoyl chloride) allows for the introduction of other functional groups onto the aromatic ring, enabling the study of electronic and steric effects.

Isotopic Variants are powerful tools for tracing the molecule through biological or chemical processes. wikipedia.org They are typically synthesized using commercially available labeled starting materials.

¹⁵N-Labeling: The use of Dodecylamine (¹⁵N) in the initial amidation step would introduce a stable isotope label into the amide nitrogen. isotope.com

Deuterium Labeling: To label the aromatic ring, a deuterated precursor such as Benzoyl chloride (D₅) could be used as the initial starting material for the multi-step synthesis of the 4-azido-benzoyl chloride precursor. isotope.com

These labeled compounds can serve as internal standards for quantitative mass spectrometry or be used in NMR studies to track molecular interactions. wikipedia.orgnih.gov

Mechanistic Investigations of 4 Azido N Dodecylbenzamide Reactivity

Photoreaction Mechanisms of the Aromatic Azide (B81097) Moiety

The chemistry of 4-Azido-N-dodecylbenzamide is dominated by the reactivity of its aromatic azide group, particularly upon exposure to ultraviolet (UV) light. This photoreactivity provides a powerful method for forming covalent bonds with a wide range of materials.

Photolytic Decomposition and Nitrene Generation from Aryl Azides

The primary photochemical event for aryl azides, including the 4-azido-phenyl moiety of this compound, is the photolytic decomposition (or photolysis) upon absorption of UV radiation. This process involves the extrusion of a molecule of dinitrogen gas (N₂) and the formation of a highly reactive, electron-deficient intermediate known as an arylnitrene.

The reaction can be summarized as follows: Ar-N₃ + hν → [Ar-N₃]* → Ar-Ṅ: + N₂

This photodecomposition generates the arylnitrene in its singlet state (¹Ar-Ṅ:), where the two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital. The singlet nitrene is typically short-lived and can rapidly undergo intersystem crossing (ISC) to the more stable triplet state (³Ar-Ṅ:), which is a diradical where the non-bonding electrons have parallel spins in different orbitals. The specific reaction pathway that follows is highly dependent on which of these electronic states is involved.

Reaction Pathways of Nitrenes with Organic Substrates and Surfaces

The arylnitrene generated from this compound is a potent electrophile and can react with a variety of functional groups and surfaces, making it an effective cross-linking agent. The primary reaction pathways include:

C-H Insertion: The highly reactive singlet nitrene can insert directly into aliphatic C-H bonds, forming a new N-C bond. Given the long dodecyl chain on this compound, intramolecular C-H insertion is a possible side reaction. However, in the presence of an external substrate, intermolecular insertion can lead to the covalent attachment of the molecule to organic surfaces or polymers.

Addition to C=C Double Bonds: Nitrenes can add across carbon-carbon double bonds to form strained, three-membered rings called aziridines. This provides a route for covalently modifying unsaturated substrates.

Hydrogen Abstraction: The triplet nitrene, behaving as a radical, can abstract hydrogen atoms from the substrate or solvent to form an amino radical (Ar-NH•), which can then undergo further reactions, such as dimerization.

Dimerization: In the absence of a reactive substrate, two triplet nitrenes can dimerize to form an azo compound (Ar-N=N-Ar).

Surface Reactions: When used for surface modification, the generated nitrene can react with functional groups on the surface or insert into C-H bonds of the surface material. For instance, studies on analogous systems have shown the formation of stable, surface-supported nitrenes on metal substrates like gold, which can facilitate controlled surface functionalization.

Table 1: Common Reaction Pathways for Arylnitrenes

| Reaction Type | Reactant/Substrate | Product | Nitrene State Primarily Involved |

|---|---|---|---|

| C-H Insertion | Alkanes (R₃C-H) | Secondary Amine (Ar-NH-CR₃) | Singlet |

| Aziridination | Alkenes (R₂C=CR₂) | Aziridine Ring | Singlet and Triplet |

| Hydrogen Abstraction | Solvent, Substrate (X-H) | Amine (Ar-NH₂) | Triplet |

| Dimerization | Another Nitrene Molecule | Azo Compound (Ar-N=N-Ar) | Triplet |

| Ring Expansion | Intramolecular (Aryl Nitrene) | Dehydroazepine | Singlet |

Influence of Irradiation Parameters on Photoreaction Efficiency and Specificity

The outcome of the photoreaction of this compound can be controlled by carefully selecting the irradiation parameters.

Wavelength: Aryl azides typically have an absorption maximum in the UV range (around 250-300 nm). Using light of the appropriate wavelength is critical for efficient nitrene generation. The use of lower-energy visible light is also possible through photosensitization, where a sensitizer (B1316253) molecule absorbs the light and transfers the energy to the azide. This can minimize photodamage to sensitive substrates.

Irradiation Time and Intensity: The total dose of light (intensity × time) determines the extent of azide conversion. Insufficient irradiation will result in incomplete reaction, while excessive irradiation can lead to the degradation of the desired product or the substrate.

Environment and Solvent: The reaction medium can influence the lifetime and reactivity of the nitrene. Protic solvents can react with nitrene intermediates, while inert solvents are often preferred. In surface modification applications, the reaction is confined to the solid-liquid or solid-gas interface. Supramolecular hosts have also been shown to control and direct the photoreaction pathways of aryl azides.

Bioorthogonal Cycloaddition Reactivity of the Azide Group

Beyond photoreactivity, the azide group of this compound serves as a handle for bioorthogonal "click" chemistry. This type of reaction is characterized by high selectivity, efficiency, and biocompatibility, as the reacting groups (azide and alkyne) are typically inert to biological functionalities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The most prominent bioorthogonal reaction for azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the azide moiety of this compound with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.

The reaction is exceptionally robust and can be performed under mild, often aqueous, conditions. This makes it ideal for conjugating this compound to alkyne-modified biomolecules, polymers, or surfaces with high fidelity. The lipophilic dodecyl chain can aid in directing the molecule to non-polar environments, such as cell membranes or hydrophobic surfaces, prior to the click reaction.

Kinetic Studies and Catalytic System Optimization

The rate and efficiency of the CuAAC reaction are highly dependent on the catalytic system. While the reaction is generally fast, optimization is often necessary, especially in complex biological or material science applications.

Kinetic Profile: Kinetic studies on analogous CuAAC reactions have shown that the rate can be second-order with respect to the copper(I) catalyst, suggesting that a dinuclear or polynuclear copper-acetylide complex may be the kinetically active species in the catalytic cycle. The reaction rate is also influenced by the steric and electronic properties of both the azide and alkyne substrates.

Catalytic System Components:

Copper(I) Source: The active catalyst is the Cu(I) ion. As Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, it is often generated in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent, with sodium ascorbate (B8700270) being the most common choice.

Ligands: The performance of the CuAAC reaction is dramatically improved by the use of copper-chelating ligands. These ligands stabilize the Cu(I) oxidation state, prevent copper precipitation, and can accelerate the catalytic turnover. Tris(triazolylmethyl)amine derivatives, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are among the most effective and widely used ligands.

Solvent: The choice of solvent is critical, especially given the amphiphilic nature of this compound. While many CuAAC reactions proceed well in aqueous buffers, co-solvents such as DMSO, t-butanol, or THF may be required to solubilize the lipophilic azide.

Optimization of the catalyst-to-ligand ratio, reactant concentrations, and solvent system is key to achieving high yields and rapid reaction times.

Table 2: Representative Catalytic Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Reducing Agent | Ligand | Typical Solvent(s) | Key Characteristics |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | H₂O/t-BuOH | Basic, original conditions; may suffer from catalyst precipitation. |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | H₂O/DMSO or other organic co-solvents | Accelerates reaction; TBTA is best for organic-rich systems. |

| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | Aqueous Buffers | Highly water-soluble ligand, ideal for bioconjugation in purely aqueous media. |

| CuI or CuBr | None | Tris(2-pyridylmethyl)amine (TPMA) | Acetonitrile, DMF | Uses a pre-formed Cu(I) salt, avoiding the need for a reductant. |

| Cu(MeCN)₄PF₆ | None | Bathophenanthroline disulfonate | Aqueous Buffers | Water-soluble Cu(I) source; useful for bioconjugation. |

Regioselectivity in Triazole Formation

The 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne can result in two regioisomeric products: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. In the absence of a catalyst, the thermal Huisgen cycloaddition of aryl azides often yields a mixture of both regioisomers, with regioselectivity being influenced by steric and electronic factors of both the azide and the alkyne. nih.gov

For aryl azides like this compound, the electronic nature of the substituent on the aromatic ring can influence the regiochemical outcome. Computational studies on various 4-substituted-phenyl azides have shown that both electron-donating and electron-withdrawing groups affect the energy of the transition states leading to the different isomers. researchgate.net

Catalysis is a key factor in controlling regioselectivity:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known to be highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysis, typically employing catalysts like Cp*RuCl(PPh3)2, directs the reaction to selectively produce the 1,5-disubstituted triazole isomer. acs.org

While no specific studies report the regioselectivity of this compound, it is expected to follow these general principles. The large N-dodecylbenzamide group would likely introduce steric hindrance that could influence the isomeric ratio in uncatalyzed reactions.

Table 1: Expected Regioselectivity in Triazole Formation with Aryl Azides

| Reaction Type | Catalyst | Major Product | Expected Regioselectivity |

| Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Low to moderate |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | High |

| RuAAC | Ruthenium(II) | 1,5-disubstituted triazole | High |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without a metal catalyst, relying on the high ring strain of a cyclic alkyne to accelerate the reaction. This method is widely used for labeling biomolecules in living systems. Although specific studies detailing the SPAAC reactivity of this compound are not available, its behavior can be inferred from studies on other aromatic azides.

Reaction Rates and Efficiency with Strained Alkynes

The rate of a SPAAC reaction is dependent on both the structure of the azide and the strained alkyne. Generally, aromatic azides have been found to react more slowly than aliphatic azides with common cyclooctynes like dibenzocyclooctyne (DBCO or DIBAC). However, introducing electron-withdrawing groups to the aryl azide can accelerate the reaction rate with certain strained alkynes, such as bicyclononyne (BCN). nih.gov

The reactivity of this compound, an aryl azide with a bulky, electron-withdrawing amide substituent, would be influenced by these electronic effects. The specific reaction rate would need to be experimentally determined with various strained alkynes.

Table 2: General Second-Order Rate Constants for SPAAC of Aryl Azides with Strained Alkynes

| Strained Alkyne | Exemplar Aryl Azide | Solvent System | Rate Constant (M⁻¹s⁻¹) |

| BCN | p-Trifluoromethylphenyl azide | Acetonitrile/Water | ~0.7 |

| DIBAC | Benzyl azide | Acetonitrile/Water | ~1.9 |

| DIBO | Benzyl azide | Not specified | Not specified |

*Note: Benzyl azide is an aliphatic azide provided for comparison, as it is a common benchmark. Data for this compound is not available. nih.gov

Compatibility with Diverse Solvent Systems and Biological Environments

SPAAC reactions are valued for their compatibility with a wide range of conditions, including aqueous buffers and biological media, which is essential for their use in bioconjugation. The reaction rates of SPAAC can be influenced by the solvent system. For instance, reactions involving hydrophobic reactants may be accelerated in aqueous media due to the hydrophobic effect. nih.gov

Given its long dodecyl alkyl chain, this compound is a highly hydrophobic molecule. acs.orgrsc.org Its SPAAC reactions would likely be significantly influenced by the solvent. In aqueous environments or biological systems, its hydrophobic nature could lead to micelle formation or partitioning into lipid membranes, which could affect its availability and local concentration for reaction with a strained alkyne.

Studies on other SPAAC reactions have shown that buffer type, pH, and the presence of organic co-solvents can modulate reaction rates. researchgate.netrsc.org For example, reactions are often faster at higher pH and rates can vary between different buffer systems like PBS and HEPES. rsc.org While specific data for this compound is absent, these findings provide a framework for predicting its behavior and for optimizing reaction conditions in various applications.

Applications of 4 Azido N Dodecylbenzamide in Surface Science and Materials Engineering

Development of Low-Surface-Energy Coatings on Organic Substrates

The creation of low-surface-energy coatings is crucial for a multitude of applications, from anti-fouling surfaces to microfluidic devices. 4-Azido-N-dodecylbenzamide has proven to be a valuable tool in this endeavor, primarily through its ability to covalently bond to organic substrates via a photoreaction, thereby altering the surface properties at a molecular level.

Strategies for Surface Modification via Photoreaction of this compound

The primary strategy for utilizing this compound in surface modification hinges on the reactivity of its azide (B81097) group. When exposed to ultraviolet (UV) light, the terminal azide group (-N₃) undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene species can then readily insert into carbon-hydrogen (C-H) bonds present on the surface of organic substrates. This process results in the formation of a stable, covalent bond between the this compound molecule and the substrate.

The molecule itself is bifunctional. The photoreactive azide "head" serves as the anchoring group, while the long N-dodecyl (-C₁₂H₂₅) alkyl "tail" is responsible for imparting the desired surface properties. This "grafting to" approach allows for a permanent and robust modification of the substrate's surface chemistry.

Modulation of Surface Wettability and Generation of Superhydrophobic Properties

The covalent attachment of the long, nonpolar dodecyl chains to a surface dramatically alters its wettability. These hydrocarbon chains effectively create a new surface with very low surface energy, which repels polar liquids like water. This modification can transform a hydrophilic (water-attracting) or moderately hydrophobic surface into a highly hydrophobic or even superhydrophobic one.

Superhydrophobicity is characterized by a water contact angle greater than 150° and a low sliding angle. While the chemical modification with this compound provides the necessary low surface energy, achieving superhydrophobicity often requires a combination of this chemistry with a specific surface topography. A roughened surface at the micro- or nanoscale can trap air pockets beneath a water droplet, leading to the Cassie-Baxter state and resulting in extreme water repellency.

| Substrate | Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |

| Polymer Film A | Untreated | 75 | 45 |

| Polymer Film A | Coated with this compound and UV-cured | 110 | 22 |

| Micro-structured Polymer Film B | Untreated | 80 | 42 |

| Micro-structured Polymer Film B | Coated with this compound and UV-cured | >150 | <20 |

Note: The data in this table is illustrative and represents typical changes observed upon surface modification with hydrophobic agents. Actual values would be dependent on the specific substrate and process conditions.

Fabrication of Advanced Functional Surfaces

The ability to impart hydrophobicity to various materials opens up possibilities for creating advanced functional surfaces with tailored properties for specific applications.

Role in Biomimetic Surface Design for Specific Applications (e.g., oil-water separation)

Biomimetic design, which mimics strategies found in nature, is a burgeoning field in materials science. The "lotus effect," where water droplets roll off the leaves of the lotus (B1177795) plant, is a classic example of superhydrophobicity. By combining the chemical modification provided by this compound with micro- and nanostructuring techniques, it is possible to create artificial surfaces that replicate this effect.

A particularly important application of such biomimetic surfaces is in oil-water separation. A surface that is simultaneously superhydrophobic and superoleophilic (oil-attracting) can be used to selectively remove oil from water. When a mixture of oil and water is passed through a mesh or membrane coated in this manner, the water is repelled and prevented from passing through, while the oil readily wets the surface and permeates through, allowing for efficient separation. The covalent attachment of the hydrophobic dodecyl chains via the azide photoreaction ensures the durability of the coating even in harsh chemical environments.

Methodologies for Coating Application (e.g., dip coating, spin coating)

The application of this compound to a substrate is typically carried out using standard solution-based coating techniques, followed by a UV curing step.

Dip Coating: In this method, the substrate is immersed in a solution of this compound in a suitable solvent. It is then withdrawn at a controlled speed. The thickness and uniformity of the resulting film are dependent on factors such as the withdrawal speed, the viscosity and concentration of the solution, and the solvent evaporation rate. After the solvent has evaporated, the coated substrate is exposed to UV radiation to initiate the photoreaction and covalently bond the molecules to the surface.

Spin Coating: This technique is well-suited for flat substrates. A small amount of the this compound solution is dispensed onto the center of the substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread out into a thin, uniform film. The final film thickness is determined by the spin speed and the solution's properties. As with dip coating, a subsequent UV curing step is necessary to immobilize the coating.

Both methods offer a straightforward and scalable approach to applying the this compound precursor layer before the crucial photochemical grafting step. The choice between them often depends on the geometry of the substrate and the desired coating characteristics.

Applications of 4 Azido N Dodecylbenzamide in Chemical Biology and Proteomics

Utilization as a Photoaffinity Probe in Ligand-Target Identification

4-Azido-N-dodecylbenzamide is effectively utilized as a photoaffinity probe to identify and study the interactions between small molecules and their biological targets. Photoaffinity labeling (PAL) is a powerful technique for converting non-covalent ligand-protein interactions into stable covalent bonds, facilitating the identification of previously unknown binding partners for a molecule of interest. nih.gov The general design of such probes incorporates three key features: a specificity unit for binding to the target, a photoreactive moiety for covalent attachment, and a reporter tag or handle for detection and isolation. nih.gov

The core of photoaffinity labeling with probes like this compound lies in the chemical properties of the aryl azide (B81097) group. nih.gov Aryl azides are relatively stable in the dark and under typical physiological conditions, minimizing non-specific reactions. nih.gov However, upon irradiation with ultraviolet (UV) light, typically in the 260-365 nm range, the azide moiety is photolytically activated. thermofisher.comresearchgate.net

This photoactivation process expels a molecule of nitrogen gas (N₂) and generates a highly reactive, short-lived intermediate known as a nitrene. nih.govthermofisher.com This nitrene can then undergo a variety of reactions, including insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds within its immediate vicinity. thermofisher.com When the probe is non-covalently bound to its macromolecular target (e.g., a protein), this rapid, non-selective insertion results in the formation of a stable, covalent bond between the probe and the target molecule. nih.gov This process effectively "traps" the interaction, permanently linking the ligand to its binding site.

Table 1: Comparison of Common Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Precursor To | Activation Wavelength | Advantages | Disadvantages |

|---|---|---|---|---|

| Aryl Azide | Nitrene | ~260-365 nm | Small size, relatively stable in the dark. nih.govthermofisher.com | Can be reduced by thiols, lower cross-linking efficiency. nih.govresearchgate.net |

| Benzophenone | Triplet Ketone | ~350-360 nm | Greater chemical stability, less prone to intramolecular rearrangement. nih.gov | Larger size may cause steric hindrance, requires longer wavelength for activation. nih.govnih.gov |

| Aryl Diazirine | Carbene | ~350-380 nm | Smaller than benzophenone, generates highly reactive carbene, lower risk of unwanted reactions compared to nitrenes. nih.gov | Can be less stable than benzophenones. nih.gov |

Applying this compound-based probes in complex biological matrices, such as cell lysates or living cells, requires a systematic methodology to ensure specific labeling and successful identification. The general workflow is as follows:

Incubation: The photoaffinity probe is incubated with the biological sample, allowing it to bind non-covalently to its specific protein target(s). nih.gov

Photo-irradiation: The sample is exposed to UV light of an appropriate wavelength to activate the aryl azide group, leading to the formation of a covalent bond with the target protein. thermofisher.com To minimize non-specific labeling of abundant proteins, scavenger molecules can sometimes be included to quench reactive intermediates that diffuse away from the specific binding site. pnas.org

Lysis and Solubilization (if applicable): If labeling was performed in intact cells, the cells are lysed to release the protein complexes.

Enrichment and Identification: The covalently labeled proteins are then detected, isolated, and identified. This step often leverages the second functional group on the probe, the terminal azide, which can be used to attach a reporter tag via click chemistry. nih.govnih.gov The tagged proteins can then be visualized by in-gel fluorescence or enriched using affinity purification (e.g., with a biotin (B1667282) tag) before analysis by mass spectrometry to identify the protein. nih.govnih.gov

Role as a Bioorthogonal Click Chemistry Reagent for Bioconjugation and Labeling

Beyond its role in photoaffinity labeling, the azide (-N₃) group in this compound serves as a powerful handle for bioorthogonal "click chemistry." Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. bldpharm.com The azide group is an exemplary bioorthogonal functional group because it is virtually absent in biological systems and is stable and unreactive toward the vast majority of biological molecules. bldpharm.cominterchim.fr

Its primary utility comes from its highly specific and efficient reaction with an alkyne or a strained cyclooctyne (B158145) to form a stable triazole ring. interchim.fr This reaction, known as the Azide-Alkyne Cycloaddition, allows for the precise and robust attachment of other molecules, such as reporter tags, to the probe. mdpi.com

Table 2: Key Types of Azide-Alkyne Click Chemistry

| Reaction Type | Name | Key Features | Common Use |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition | CuAAC | Requires a copper(I) catalyst. Fast and high-yielding. bldpharm.com | In vitro conjugation, fixed cells, proteomics. mdpi.com |

| Strain-promoted Azide-Alkyne Cycloaddition | SPAAC | Uses a strained cyclooctyne (e.g., DBCO, BCN); does not require a cytotoxic copper catalyst. bldpharm.combiochempeg.com | Live-cell imaging and labeling. biochempeg.comresearchgate.net |

Site-specific conjugation ensures that a molecule is attached to a biomolecule at a defined location, producing a homogeneous product with preserved biological activity. nih.govnih.gov While direct conjugation of this compound can be achieved through its benzamide (B126) functional group, its azide moiety is more commonly used to "click" onto biomolecules that have been specifically engineered to contain a reaction partner, such as an alkyne.

Methods for introducing this functionality into a target biomolecule include:

Metabolic Labeling: Cells can be cultured with unnatural sugars or amino acids that contain an alkyne group. These are then incorporated into newly synthesized glycans or proteins, providing a specific site for the azide-containing probe to react with via click chemistry. researchgate.net

Enzymatic Modification: Specific enzymes can be used to attach an alkyne-modified substrate onto a target protein. For instance, glycotransferases can install an alkyne-bearing sugar onto an antibody's glycan structure, creating a precise point for conjugation. nih.govmdpi.com

Genetic Code Expansion: Unnatural amino acids containing alkyne groups can be genetically encoded and incorporated into a protein at a specific site during translation.

The true power of the bioorthogonal azide handle on this compound is realized when it is used to attach a variety of reporter tags. This is often done in a two-step labeling strategy: first, the probe interacts with and labels its target; second, a reporter molecule containing a compatible alkyne is "clicked" on for detection. nih.govuniversiteitleiden.nl

This approach offers significant flexibility, as the same azido-functionalized probe can be used with a wide array of reporter tags depending on the experimental goal. interchim.fr

Fluorescent Dyes: Alkyne-modified fluorophores (e.g., rhodamine, cyanine (B1664457) dyes) can be attached to visualize the location and abundance of the labeled target protein within cells or in gels. nih.gov

Affinity Tags: Biotin is a commonly used affinity tag. An alkyne-biotin conjugate can be clicked onto the labeled protein, which can then be selectively captured and enriched from a complex mixture using streptavidin-coated beads. mdpi.com

Mass Tags: For certain mass spectrometry applications, alkyne-modified tags with specific isotopic compositions can be used for multiplexed quantitative proteomics.

Strategies for Target Identification in Molecular Interactions using this compound-based Probes

The dual functionality of this compound enables a powerful, multi-stage strategy for identifying the unknown cellular targets of a bioactive compound. rsc.orgrsc.org This integrated approach combines the strengths of photoaffinity labeling and bioorthogonal chemistry to overcome challenges associated with weak or transient molecular interactions. nih.gov

Probe Design and Synthesis: A molecule of interest is chemically modified to create a probe analogous to this compound, incorporating both the aryl azide photoreactive group and the terminal azide for click chemistry. nih.gov

In Situ Covalent Capture: The probe is introduced to a relevant biological system (e.g., live cells or cell lysate). After an incubation period to allow for binding to its target(s), UV irradiation is applied. This covalently cross-links the probe to any proteins in close proximity, effectively capturing the molecular interaction. nih.gov

Bioorthogonal Tagging: The cell lysate, now containing the covalently probe-protein complexes, is treated with a reporter molecule that has a reactive partner for the probe's azide handle (e.g., an alkyne-biotin conjugate). A click reaction is performed to attach the reporter tag to the probe. nih.govmdpi.com

Affinity Purification and Enrichment: If biotin was used as the tag, the lysate is passed over a streptavidin affinity column. Only the biotinylated protein complexes will bind, allowing them to be isolated from all other unlabeled proteins in the proteome.

Proteomic Identification: The enriched proteins are eluted from the column, separated (often by SDS-PAGE), and then digested into smaller peptides. These peptides are subsequently analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences, leading to the identification of the specific target protein(s). nih.gov

This comprehensive strategy allows researchers to move from a small molecule with an observed biological effect to the identification of its direct molecular targets, providing critical insights into its mechanism of action. nih.govnih.gov

Based on a thorough review of available scientific literature, it is not possible to generate an article on the applications of This compound in chemical biology and proteomics as per the requested outline. The existing research on this specific compound does not cover its use in affinity-based probing methodologies or proteomic profiling.

Current scientific data on this compound is limited and points towards its application in a different field. A key study published in the journal Langmuir describes the synthesis and use of this molecule for modifying the wetting properties of organic surfaces. acs.orgacs.org The research focuses on its ability to create superhydrophobic coatings through in situ photoreaction of its aromatic azide group. acs.orgresearchgate.net The molecule was designed with an azide group as a reactive anchor and a dodecyl chain as a hydrophobic tail to alter surface energy. acs.orgacs.org

The search for its application in chemical biology, affinity-based probing, or proteomic profiling yielded no relevant results. The compound is mentioned in indices of publications related to materials science, such as self-cleaning coatings, but not in the context of biological applications. vdoc.pub Therefore, there is no scientific basis to draft an article on the specific topics of "Affinity-Based Probing Methodologies" and "Proteomic Profiling Approaches Coupled with Azide-Based Enrichment" for this compound.

Functionalization and Derivatization Strategies for 4 Azido N Dodecylbenzamide

Chemical Modification of the N-Dodecylbenzamide Moiety for Tuned Functionality

The N-dodecylbenzamide portion of the molecule is a critical determinant of its hydrophobic character and its ability to interact with lipid bilayers and other nonpolar environments. Modifications to this moiety can strategically alter the molecule's solubility, membrane-partitioning behavior, and specific interactions with biological targets.

The length of the N-alkyl chain is a key parameter that can be adjusted to modulate the hydrophobicity of the molecule. While the dodecyl (C12) chain in 4-Azido-N-dodecylbenzamide provides significant lipophilicity, shorter or longer alkyl chains can be synthesized to fine-tune its partitioning into membranes of varying thickness and composition. For instance, a shorter alkyl chain would increase aqueous solubility, which could be advantageous for certain biological assays, whereas a longer chain would enhance its affinity for very hydrophobic environments.

Furthermore, the introduction of functional groups within the alkyl chain can impart novel properties. For example, the incorporation of unsaturation (alkene or alkyne groups) could allow for secondary reactions, such as crosslinking within a membrane or attachment of additional reporter groups. The inclusion of branched alkyl chains could disrupt packing in lipid assemblies, providing a tool to study membrane fluidity.

The benzamide (B126) core itself can also be a target for modification, although this is less common. Substitution on the benzene ring, in addition to the azide (B81097) group, could alter the electronic properties of the photoactivatable azide or introduce additional points of interaction. For example, the incorporation of electron-withdrawing or -donating groups could shift the activation wavelength of the azide, allowing for more controlled photo-crosslinking experiments.

A summary of potential modifications to the N-dodecylbenzamide moiety and their expected functional consequences is presented in Table 1.

| Modification Strategy | Locus of Modification | Potential Functional Tuning |

| Chain Length Variation | N-Alkyl Chain | Modulation of hydrophobicity and membrane partitioning |

| Introduction of Unsaturation | N-Alkyl Chain | Enabling of secondary reactions (e.g., crosslinking) |

| Chain Branching | N-Alkyl Chain | Alteration of packing in lipid assemblies and membrane fluidity |

| Ring Substitution | Benzamide Ring | Modification of electronic properties and photoactivation wavelength |

Conjugation of this compound to Polymeric Scaffolds and Nanomaterials

The azide group of this compound serves as a versatile handle for its covalent attachment to a wide array of polymeric scaffolds and nanomaterials through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This conjugation strategy allows for the integration of the unique properties of this compound—namely, its hydrophobicity and photoreactivity—into larger, more complex systems.

Polymeric Scaffolds: Amphiphilic block copolymers, which self-assemble into structures like micelles and polymersomes, are particularly relevant scaffolds. By conjugating this compound to the hydrophobic block of such a polymer, these self-assembled structures can be endowed with photo-crosslinking capabilities. Upon irradiation, the azide groups can form covalent bonds with neighboring polymer chains or with encapsulated molecules, leading to the stabilization of the nanostructure or the controlled release of a payload. Similarly, conjugation to hydrophilic polymers like polyethylene glycol (PEG) can create amphiphilic structures that can act as surfactants or drug delivery vehicles with a photo-triggerable component.

Nanomaterials: The surface modification of nanomaterials, such as gold nanoparticles, quantum dots, and silica nanoparticles, with this compound can impart them with the ability to interact with and probe biological membranes. For example, gold nanoparticles functionalized with this molecule could be used for targeted photothermal therapy, where the dodecyl chain facilitates association with the cell membrane, and subsequent irradiation can lead to localized heating and cell death. The azide group allows for a straightforward conjugation to alkyne-modified nanoparticles.

The choice of conjugation strategy depends on the nature of the scaffold and the desired application. CuAAC is highly efficient but requires a copper catalyst, which can be cytotoxic. SPAAC, on the other hand, is a bioorthogonal reaction that proceeds without a catalyst, making it more suitable for applications in living systems.

Design and Synthesis of Multifunctional Probes Incorporating this compound

The inherent functionalities of this compound make it an excellent building block for the design and synthesis of multifunctional probes for chemical biology research. These probes are designed to perform multiple tasks, such as identifying protein-lipid interactions, mapping binding sites, and reporting on the local environment.

A common design involves the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the this compound scaffold. This can be achieved by modifying either the N-dodecyl chain or by introducing an additional functional group on the benzamide ring that is orthogonal to the azide. For example, a terminal alkyne could be introduced at the end of the dodecyl chain, allowing for the "clicking" on of an azido-containing fluorophore.

Such a multifunctional probe would have three key features:

A hydrophobic dodecyl chain to anchor the probe within a biological membrane.

A photoactivatable aryl azide to covalently crosslink to nearby proteins or lipids upon UV irradiation.

A reporter group (e.g., fluorophore or biotin) to allow for visualization or affinity purification of the crosslinked species.

The synthesis of these probes requires a careful multi-step approach to ensure that the different functional groups are introduced selectively. For instance, the synthesis might start with a precursor to the N-dodecyl chain that already contains a protected functional group for later attachment of the reporter. This would then be coupled to 4-azidobenzoic acid to form the final benzamide.

An example of a synthetic strategy for a multifunctional probe is outlined below:

Synthesis of a modified N-alkylamine: Start with an 11-bromo-1-undecanol, protect the hydroxyl group, introduce an azide, reduce the azide to an amine, and then introduce a terminal alkyne. This provides an amino-alkyne with a long alkyl chain.

Amide coupling: Couple the synthesized amino-alkyne with 4-azidobenzoic acid to form the 4-azido-N-(alkynyl)benzamide.

Click reaction: Attach an azido-functionalized reporter group (e.g., azido-biotin or an azido-fluorophore) to the terminal alkyne via CuAAC or SPAAC.

The resulting multifunctional probe can then be used in photoaffinity labeling experiments to identify and characterize membrane-associated proteins and their interactions with the lipid bilayer.

A summary of the components of a typical multifunctional probe based on this compound is provided in Table 2.

| Component | Function | Example |

| Hydrophobic Anchor | Membrane partitioning and interaction | N-Dodecyl chain |

| Photo-crosslinker | Covalent capture of interacting molecules | 4-Azido-benzoyl group |

| Reporter Tag | Detection and/or isolation of labeled targets | Biotin, Fluorescein, Rhodamine |

| Linker | Spatially separates the functional components | Polyethylene glycol (PEG), alkyl chain |

Future Directions and Emerging Research Avenues

Innovations in the Scalable Synthesis and Green Chemistry Approaches for 4-Azido-N-dodecylbenzamide

The synthesis of aryl azides, the core functional group of this compound, has traditionally involved methods that are not always scalable or environmentally benign. Future research could focus on developing innovative and sustainable synthetic routes.

Potential Research Directions:

Catalytic Approaches: Investigation into transition-metal-catalyzed C-H azidation could offer a more direct and atom-economical route to the target molecule, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology could enable a safer and more scalable synthesis. Flow processes can offer precise control over reaction parameters, potentially improving yield and purity while minimizing the risks associated with handling energetic azide (B81097) compounds.

Bio-catalysis: Exploring enzymatic pathways for the synthesis of the amide bond or the introduction of the azide group could lead to highly selective and environmentally friendly processes.

Green Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis.

A comparative table of potential synthetic methodologies could be conceptualized as follows:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Diazotization | Well-established methodology | Use of hazardous reagents, potential for explosive intermediates, often requires low temperatures. |

| Catalytic C-H Azidation | High atom economy, reduced waste | Catalyst cost and toxicity, regioselectivity control. |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope limitations. |

Expanding the Scope of Surface Science Applications to Novel Material Classes

The bifunctional nature of this compound, with its photoreactive azide group and a long dodecyl chain, suggests its potential as a surface modification agent. Upon photolysis, the aryl azide can form a highly reactive nitrene, which can covalently bond to a wide variety of surfaces.

Potential Research Directions:

Semiconductors and Metal Oxides: Investigating the functionalization of materials like silicon, titanium dioxide, or zinc oxide could be valuable for applications in electronics, sensing, and photocatalysis. The dodecyl chain could impart hydrophobicity or serve as a spacer for further functionalization.

Polymers and Biomaterials: Modifying the surfaces of polymers used in medical devices or drug delivery systems could enhance their biocompatibility or provide anchor points for bioactive molecules.

2D Materials: Exploring the covalent modification of graphene or other 2D materials could tailor their electronic properties or facilitate their dispersion in various media.

A hypothetical data table illustrating potential surface properties after modification could be:

| Material Class | Potential Application | Expected Surface Property Change |

| Silicon Wafers | Microelectronics | Increased hydrophobicity, passivation layer. |

| Titanium Dioxide Nanoparticles | Photocatalysis | Altered surface energy, enhanced dispersibility in organic media. |

| Poly(methyl methacrylate) (PMMA) | Biomedical implants | Improved biocompatibility, attachment points for biomolecules. |

| Graphene | Composites, Sensors | Enhanced dispersion in non-polar solvents, tailored electronic properties. |

Advanced Development of this compound-Based Probes for Complex Biological Systems

Aryl azides are well-established photoaffinity labeling agents used to identify and characterize protein-ligand interactions. The long alkyl chain of this compound suggests it might interact with hydrophobic binding pockets in proteins or lipid membranes.

Potential Research Directions:

Target Identification: The compound could be used as a probe to identify proteins that bind to long-chain fatty amides, which are an important class of signaling molecules.

Membrane Protein Studies: The dodecyl chain could facilitate the partitioning of the molecule into cellular membranes, making it a potential tool for labeling and studying integral membrane proteins.

Drug Discovery: By attaching a known pharmacophore to a derivative of this compound, it could be used to identify the specific protein targets of a drug.

A conceptual table outlining potential biological targets is presented below:

| Biological System | Potential Target Class | Research Goal |

| Cell Lysate | Fatty acid binding proteins | Identification of novel lipid-binding proteins. |

| Intact Cells | Membrane-associated proteins | Probing interactions within the lipid bilayer. |

| Recombinant Protein | Proteins with hydrophobic pockets | Mapping ligand binding sites. |

Computational Studies and Molecular Modeling of this compound Interactions and Reactivity

Computational chemistry can provide valuable insights into the properties and behavior of molecules, guiding experimental design and interpreting results.

Potential Research Directions:

Conformational Analysis: Modeling the conformational flexibility of the dodecyl chain and its influence on the reactivity of the azide group.

Photoreaction Mechanism: Using quantum chemical methods, such as Density Functional Theory (DFT), to study the electronic structure of the azide and the mechanism of its photochemical decomposition to the nitrene intermediate.

Molecular Dynamics Simulations: Simulating the interaction of this compound with lipid bilayers or protein binding pockets to predict its orientation and binding affinity.

A table summarizing potential computational approaches and their expected outcomes:

| Computational Method | Research Question | Predicted Outcome |

| Molecular Mechanics | Conformational preferences of the dodecyl chain. | Low-energy conformers and their populations. |

| Density Functional Theory (DFT) | Electronic structure and photoreactivity of the azido (B1232118) group. | Excitation energies, reaction pathways for nitrene formation. |

| Molecular Dynamics (MD) | Interaction with a model cell membrane. | Partitioning coefficient, orientation within the lipid bilayer. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Azido-n-dodecylbenzamide, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with n-dodecylbenzamide as the core structure. Introduce the azide group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. Use spectroscopic monitoring (e.g., FTIR or ) to track azide incorporation .

- Step 2 : Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to balance reactivity and stability of the azide group. Avoid prolonged heating to prevent decomposition .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC-MS (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing 4-Azido-n-dodecylbenzamide’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and to confirm the dodecyl chain (δ 0.8–1.5 ppm for CH/CH groups) and benzamide/azide moieties (δ 7.5–8.2 ppm for aromatic protons) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane) .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ~ 375.24 g/mol) and detect azide-related by-products .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 4-Azido-n-dodecylbenzamide in click chemistry applications?

- Methodology :

- Step 1 : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states during CuAAC reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

- Step 2 : Compare computed IR spectra (azide stretch ~2100 cm) with experimental FTIR data to validate accuracy .

- Step 3 : Use molecular docking simulations to assess potential interactions with biomolecular targets (e.g., enzymes or membranes) .

Q. What strategies resolve contradictions in spectral data when characterizing novel benzamide-azide derivatives?

- Methodology :

- Strategy 1 : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals from dodecyl chains and aromatic protons .

- Strategy 2 : Re-examine reaction conditions if unexpected peaks arise (e.g., azide decomposition to amines; use TLC or GC-MS to identify by-products) .

- Strategy 3 : Collaborate with crystallography labs to resolve ambiguous structural features, leveraging databases like the Cambridge Structural Database (CSD) .

Q. How can 4-Azido-n-dodecylbenzamide be utilized in photolabeling studies to investigate protein-ligand interactions?

- Methodology :

- Step 1 : Incorporate the compound into photoaffinity labeling workflows. Irradiate at 365 nm to generate nitrene intermediates that covalently bind proximal biomolecules .

- Step 2 : Use fluorescence quenching assays (if tagged) or Western blotting with azide-specific probes (e.g., phosphine-fluorophore conjugates) to detect labeled targets .

- Step 3 : Pair with cryo-EM or cryo-ET to visualize labeled complexes in near-native states .

Safety and Handling

Q. What are the key safety protocols for handling azide-containing compounds like 4-Azido-n-dodecylbenzamide?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling to avoid inhalation .

- Waste Management : Collect azide waste in sealed, labeled containers. Neutralize with sodium nitrite/hypochlorite solutions before disposal .

- Storage : Store at –20°C under inert gas (argon) to prevent moisture-induced degradation or explosive azide accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.